molecular formula C11H16F6N2O5 B1404897 4-(Oxetan-3-yl)piperazine ditrifluoroacetic acid salt CAS No. 1404373-75-6

4-(Oxetan-3-yl)piperazine ditrifluoroacetic acid salt

Cat. No.: B1404897
CAS No.: 1404373-75-6
M. Wt: 370.25 g/mol
InChI Key: QMDLBDHAXQBCKC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Oxetan-3-yl)piperazine ditrifluoroacetic acid salt typically involves the reaction of oxetane with piperazine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the synthesis process. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

4-(Oxetan-3-yl)piperazine ditrifluoroacetic acid salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield oxetane derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

4-(Oxetan-3-yl)piperazine ditrifluoroacetic acid salt has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is employed in the development of bioactive molecules and pharmaceuticals.

    Medicine: It serves as a building block for the synthesis of drugs with potential therapeutic effects.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Oxetan-3-yl)piperazine ditrifluoroacetic acid salt involves its interaction with specific molecular targets. The oxetane ring and piperazine ring provide unique binding properties, allowing the compound to interact with enzymes and receptors in biological systems. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Oxetan-3-yl)morpholine
  • 4-(Oxetan-3-yl)pyrrolidine
  • 4-(Oxetan-3-yl)azetidine

Uniqueness

Compared to similar compounds, 4-(Oxetan-3-yl)piperazine ditrifluoroacetic acid salt offers unique structural features that enhance its reactivity and binding properties. The presence of both oxetane and piperazine rings provides a versatile platform for chemical modifications, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

1-(oxetan-3-yl)piperazine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.2C2HF3O2/c1-3-9(4-2-8-1)7-5-10-6-7;2*3-2(4,5)1(6)7/h7-8H,1-6H2;2*(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMDLBDHAXQBCKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2COC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1404373-75-6
Record name 1-(oxetan-3-yl)piperazine; bis(trifluoroacetic acid)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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